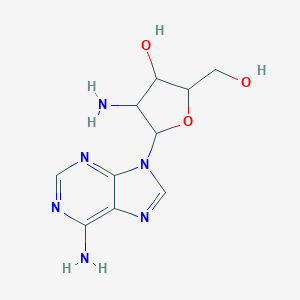

2'-Amino-2'-désoxyadénosine

Vue d'ensemble

Description

La 2-Amino-Adénosine est un analogue de nucléoside purique composé d'une base purique liée à un sucre ribose. Il s'agit d'un dérivé de l'adénosine, où un groupe amino remplace l'atome d'hydrogène à la position 2 du cycle adénine. Cette modification confère des propriétés uniques au composé, ce qui le rend d'un intérêt significatif dans divers domaines scientifiques .

Applications De Recherche Scientifique

La 2-Amino-Adénosine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme unité de base pour la synthèse de nucléotides et de nucléosides modifiés.

Biologie : Elle joue un rôle dans l'étude des interactions et de la stabilité des acides nucléiques.

Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels, y compris ses propriétés antivirales et anticancéreuses.

Industrie : Elle est utilisée dans la production d'oligonucléotides et d'autres produits à base d'acides nucléiques

5. Mécanisme d'Action

Le mécanisme d'action de la 2-Amino-Adénosine implique son interaction avec diverses cibles moléculaires, notamment les récepteurs de l'adénosine et les enzymes impliquées dans le métabolisme des acides nucléiques. Elle peut moduler l'activité de ces cibles, entraînant des effets sur les processus cellulaires tels que la transduction du signal, l'expression des gènes et la prolifération cellulaire .

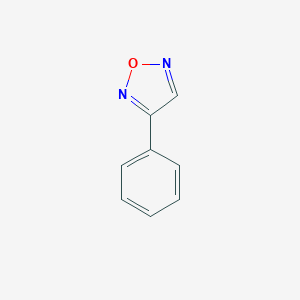

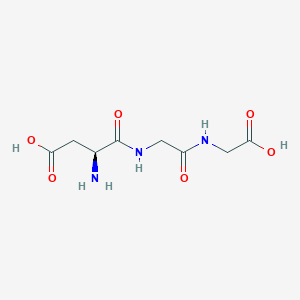

Composés Similaires :

Adénosine : Le composé parent, qui diffère par l'absence du groupe 2-amino.

2,6-Diaminopurine : Un autre analogue purique avec deux groupes amino aux positions 2 et 6.

2-Fluoro-6-amino-adénosine : Un précurseur utilisé dans la synthèse de la 2-Amino-Adénosine

Unicité : La 2-Amino-Adénosine est unique en raison de sa modification spécifique à la position 2, qui lui confère des propriétés chimiques et biologiques distinctes. Cela la rend précieuse pour des applications spécialisées dans la recherche et l'industrie .

Mécanisme D'action

- Role : ADA is active both inside cells and on cell surfaces. It interacts with membrane proteins, including CD26 and adenosine receptors, forming ecto-ADA (eADA). Ecto-ADA is essential for terminating adenosine signaling, particularly in the cardiovascular system .

- Resulting Changes : By inhibiting ADA, 2-ADA increases adenosine levels, which can have protective effects in various physiological processes, including endothelial function, vascular inflammation, and thrombosis .

- Downstream Effects : Increased adenosine levels protect against endothelial dysfunction, inflammation, and thrombosis in the cardiovascular system .

- Impact on Bioavailability : The pharmacokinetic properties of 2-ADA may influence its bioavailability, but specific data are lacking .

- Cellular Effects : Protection against endothelial dysfunction, reduced vascular inflammation, and prevention of thrombosis are key cellular effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

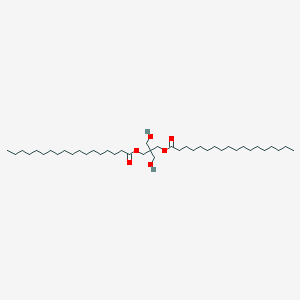

Analyse Biochimique

Biochemical Properties

2’-Amino-2’-deoxyadenosine is an adenosine analog that shows bioactivity against RNA-type virus infection . It interacts with various enzymes and proteins, including adenosine deaminase (ADA), a key enzyme in purine metabolism . ADA converts adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . The interaction between 2’-Amino-2’-deoxyadenosine and ADA is crucial for its biochemical function .

Cellular Effects

2’-Amino-2’-deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the production of growth factors such as fibroblast growth factor-β1 (FGF-β1) .

Molecular Mechanism

The molecular mechanism of 2’-Amino-2’-deoxyadenosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the inhibition of ADA, affecting the conversion of adenosine to inosine .

Metabolic Pathways

2’-Amino-2’-deoxyadenosine is involved in the metabolic pathways of purine metabolism . It interacts with enzymes such as ADA and potentially affects metabolic flux or metabolite levels .

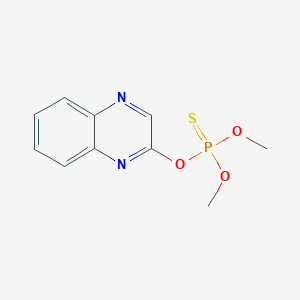

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : La synthèse de la 2-Amino-Adénosine implique généralement la modification de l'adénosine ou de nucléosides puriques apparentés. Une méthode courante est la réaction de substitution nucléophile utilisant la 2-fluoro-6-amino-adénosine.

Méthodes de Production Industrielle : La production industrielle de la 2-Amino-Adénosine peut impliquer une synthèse en plusieurs étapes à partir de dérivés puriques disponibles dans le commerce. Le processus comprend souvent des étapes d'halogénation, de substitution nucléophile et de purification pour obtenir le produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de Réactions : La 2-Amino-Adénosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent modifier la fraction ribose ou la base purique.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier à la position 2 du cycle purique.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : L'ammoniaque aqueuse ou les amines sont utilisées pour la substitution nucléophile.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à la position 2 .

Comparaison Avec Des Composés Similaires

Adenosine: The parent compound, differing by the absence of the 2-amino group.

2,6-Diaminopurine: Another purine analog with two amino groups at the 2 and 6 positions.

2-Fluoro-6-amino-adenosine: A precursor used in the synthesis of 2-Amino-Adenosine

Uniqueness: 2-Amino-Adenosine is unique due to its specific modification at the 2-position, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Propriétés

IUPAC Name |

4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908822 | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10414-81-0, 24807-84-9, 24807-85-0 | |

| Record name | ADENOSINE,-2'-DEOXY | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

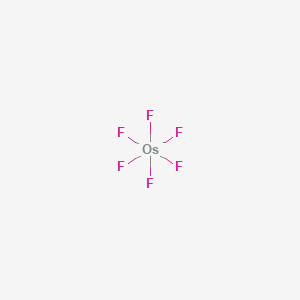

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.